An In-depth Technical Guide to 2-Benzyloxy-3-bromopyridine (CAS: 52200-49-4)
An In-depth Technical Guide to 2-Benzyloxy-3-bromopyridine (CAS: 52200-49-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Benzyloxy-3-bromopyridine, a key building block in synthetic organic chemistry and medicinal chemistry. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52200-49-4 | N/A |
| Molecular Formula | C₁₂H₁₀BrNO | [1][2] |
| Molecular Weight | 264.12 g/mol | [1][2] |
| Purity | Typically ≥97% | [1] |
| Appearance | Not specified (likely off-white to light yellow solid) | N/A |
| Storage Conditions | Sealed in a dry environment at room temperature | N/A |
| Melting Point (of isomer 2-benzyloxy-5-bromopyridine) | 45-48°C | [3] |
| Boiling Point (of isomer 2-benzyloxy-5-bromopyridine) | 178-178.5°C at 14 Torr | [3] |
| Solubility | Not specified (expected to be soluble in common organic solvents) | N/A |
Synthesis of 2-Benzyloxy-3-bromopyridine
The primary synthetic route to 2-Benzyloxy-3-bromopyridine involves the Williamson ether synthesis. This method utilizes the reaction of a deprotonated 3-bromo-2-hydroxypyridine with a benzyl halide. While a specific detailed protocol for this exact compound is not widely published, a general procedure can be inferred from standard organic chemistry practices and related syntheses.
Experimental Protocol: General Synthesis
Materials:
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3-Bromo-2-hydroxypyridine
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Benzyl bromide (or benzyl chloride)
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A suitable base (e.g., sodium hydride, potassium carbonate)
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Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
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Deionized water
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Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
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To a solution of 3-bromo-2-hydroxypyridine in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.
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Cool the reaction mixture back to 0°C and add benzyl bromide dropwise.
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Let the reaction warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Quench the reaction by the slow addition of deionized water.
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Extract the aqueous layer with an organic solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield pure 2-Benzyloxy-3-bromopyridine.
Caption: General workflow for the synthesis of 2-Benzyloxy-3-bromopyridine.
Chemical Reactivity and Applications in Drug Development
2-Benzyloxy-3-bromopyridine serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the bromine atom at the 3-position of the pyridine ring. This bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity makes it a valuable building block for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry.
A significant application of 2-Benzyloxy-3-bromopyridine is in the synthesis of antagonists for the corticotropin-releasing factor (CRF) receptor. CRF and its receptors are key players in the body's response to stress, and dysregulation of this system has been implicated in a variety of stress-related disorders, including anxiety and depression. By acting as a scaffold, 2-Benzyloxy-3-bromopyridine allows for the introduction of diverse functionalities at the 3-position, leading to the development of potent and selective CRF receptor antagonists.
Caption: Synthetic utility in CRF receptor antagonist development.
Corticotropin-Releasing Factor (CRF) Receptor Signaling Pathway
Corticotropin-releasing factor (CRF) mediates its effects by binding to two main types of G-protein coupled receptors (GPCRs): CRF receptor 1 (CRFR1) and CRF receptor 2 (CRFR2). The signaling cascades initiated by CRF receptor activation are central to the physiological and behavioral responses to stress.
Upon binding of CRF, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. This activation triggers several downstream signaling pathways:
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Adenylate Cyclase/Protein Kinase A (PKA) Pathway: The activated Gαs subunit stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately altering gene expression.
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Phospholipase C/Protein Kinase C (PKC) Pathway: Activation of the Gαq subunit stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
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Mitogen-Activated Protein Kinase (MAPK) Pathway: CRF receptor activation can also lead to the stimulation of the MAPK/ERK (extracellular signal-regulated kinase) cascade, which plays a role in cell proliferation, differentiation, and survival.
Antagonists developed using 2-Benzyloxy-3-bromopyridine as a starting material are designed to block the binding of CRF to its receptors, thereby inhibiting these downstream signaling events and mitigating the effects of stress.
Caption: Simplified CRF receptor signaling pathway.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for 2-Benzyloxy-3-bromopyridine is not consistently available in public databases. Researchers are advised to acquire this data on their own samples for confirmation of identity and purity. The expected spectral characteristics would be consistent with the assigned structure, showing signals for the benzylic protons, the aromatic protons of both the pyridine and benzene rings, and the corresponding carbon signals. Mass spectrometry would be expected to show the molecular ion peak corresponding to the calculated molecular weight.
Conclusion
2-Benzyloxy-3-bromopyridine is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of novel therapeutics targeting the CRF receptor system. Its utility stems from the ability to undergo facile cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective use in research and development.
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin-releasing factor receptors and stress-related alterations of gut motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 83664-33-9 CAS MSDS (2-BENZYLOXY-5-BROMOPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
